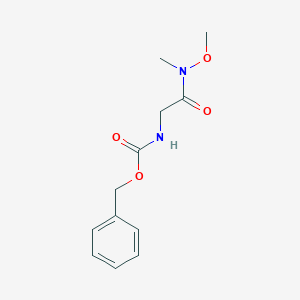

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYPLKICSHBTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121505-94-0 | |

| Record name | N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a pivotal intermediate in modern organic synthesis. More commonly known as the Weinreb amide of N-benzyloxycarbonyl (Cbz)-protected glycine, this compound serves as a stable, versatile, and highly efficient precursor for the synthesis of α-amino aldehydes and ketones. These products are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules. This document details the chemical properties, provides validated protocols for its synthesis and characterization, explores its reactivity with organometallic reagents, and outlines critical safety and handling procedures. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of N-Cbz-Glycine Weinreb Amide

In the landscape of pharmaceutical and synthetic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes from carboxylic acids using highly reactive organometallic reagents, such as Grignard or organolithium reagents, is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2] The advent of the N-methoxy-N-methylamide, or "Weinreb amide," in 1981 revolutionized this field.

The Weinreb amide functionality is ingeniously designed to circumvent the over-addition problem. Upon nucleophilic attack by an organometallic reagent, it forms a stable, five-membered cyclic tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[1] This chelation-controlled stability ensures that the reaction stops cleanly at the ketone (or aldehyde, with reducing agents) stage, leading to high yields and purity of the desired carbonyl compound.

This compound (henceforth referred to as N-Cbz-Glycine Weinreb Amide) is a particularly valuable derivative. It incorporates the foundational amino acid, glycine, protected with the readily cleavable benzyloxycarbonyl (Cbz) group. This structure makes it an ideal starting material for the synthesis of N-protected α-amino ketones and aldehydes, which are key synthons for a multitude of complex molecular targets.[3]

Physicochemical and Structural Properties

N-Cbz-Glycine Weinreb Amide is a stable compound under standard laboratory conditions, facilitating its storage and handling. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 121505-94-0 | |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | Calculated |

| Physical Form | Solid / Gum | [3] |

| Storage Temperature | Ambient | |

| Purity (Typical) | >95% | |

| InChI Key | NWYPLKICSHBTAJ-UHFFFAOYSA-N |

Synthesis of N-Cbz-Glycine Weinreb Amide: A Validated Protocol

The synthesis of N-Cbz-Glycine Weinreb Amide from N-Cbz-glycine is a robust and high-yielding procedure. Several coupling reagents can be employed for the amidation reaction.[3] The following protocol utilizes N,N'-Carbonyldiimidazole (CDI), a highly effective activating agent that avoids the need for harsh conditions or the in-situ generation of highly reactive acid chlorides, thus ensuring minimal side reactions and excellent preservation of the Cbz protecting group.[3]

Reaction Scheme

Step-by-Step Experimental Protocol

Materials:

-

N-Cbz-glycine

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Cbz-glycine (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Add CDI (1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for approximately 15-20 minutes. The completion of the activation step can be monitored by the cessation of CO₂ evolution.

-

Amine Preparation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Cool to 0 °C and add NMM (1.2 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.

-

Coupling Reaction: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated acylimidazolide intermediate at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Remove the solvent (THF/DCM) under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure. The crude product is often obtained as a viscous oil or gum.[3]

-

If necessary, purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Expected Yield: 85-95%. A reported yield for this specific compound using this method is 88%.[3]

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized N-Cbz-Glycine Weinreb Amide. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 7.35 (m, 5H, Ar-H of Cbz)

-

δ ~ 5.50 (br s, 1H, N-H)

-

δ ~ 5.12 (s, 2H, -CH₂-Ph of Cbz)

-

δ ~ 4.15 (d, 2H, -CH₂- of glycine)

-

δ ~ 3.75 (s, 3H, N-OCH₃)

-

δ ~ 3.20 (s, 3H, N-CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 171.0 (C=O, Weinreb amide)

-

δ ~ 156.5 (C=O, carbamate)

-

δ ~ 136.5 (Ar-C, quaternary of Cbz)

-

δ ~ 128.5, 128.2, 128.0 (Ar-C of Cbz)

-

δ ~ 67.0 (-CH₂-Ph of Cbz)

-

δ ~ 61.5 (N-OCH₃)

-

δ ~ 43.0 (-CH₂- of glycine)

-

δ ~ 32.5 (N-CH₃)

-

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

-

~3350 (N-H stretching)

-

~1715 (C=O stretching, carbamate)

-

~1660 (C=O stretching, Weinreb amide)

-

~1520 (N-H bending)

-

~1250 (C-O stretching)

-

Mass Spectrometry (MS)

-

ESI-MS: [M+H]⁺ calculated for C₁₂H₁₇N₂O₄⁺: 253.12. Found: 253.1.

Applications in Synthesis: Preparation of α-Amino Ketones

The primary utility of N-Cbz-Glycine Weinreb Amide is its clean and efficient conversion to N-Cbz-protected α-amino ketones upon reaction with Grignard reagents. This transformation is a cornerstone in the synthesis of peptidomimetics and other nitrogen-containing bioactive molecules.

General Reaction Workflow

Exemplary Protocol: Synthesis of Benzyl (2-oxo-3-phenylpropyl)carbamate

This protocol details the reaction of N-Cbz-Glycine Weinreb Amide with benzylmagnesium chloride to yield the corresponding α-amino ketone.

Procedure:

-

Reaction Setup: Dissolve N-Cbz-Glycine Weinreb Amide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add benzylmagnesium chloride (1.2 eq, solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Warming and Quenching: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Work-up:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure α-amino ketone.

Safety, Handling, and Storage

As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous.

-

Hazard Identification: N-Cbz-Glycine Weinreb Amide is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at ambient temperatures.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its role as a stable precursor to N-protected α-amino aldehydes and ketones, facilitated by the unique reactivity of the Weinreb amide, makes it an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and effective utilization in research and development settings.

References

- Organic Syntheses.

- Khatun, N., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent. ARKIVOC, 2016(iv), 339-351. [Link]

- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(22), 7934-7935. [Link]

- Gogoi, P., et al. (2009). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Tetrahedron Letters, 50(4), 439-442. [Link]

- Organic Syntheses. A GENERAL AND MILD METHOD FOR THE PREPARATION OF N-METHOXY-N-METHYL AMIDES. [Link]

- ReactionFlash. Weinreb Ketone Synthesis. [Link]

Sources

The Cbz-Glycine Weinreb Amide: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: A Versatile Intermediate at the Nexus of Peptide and Carbonyl Chemistry

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, systematically known as the Weinreb amide of N-benzyloxycarbonyl (Cbz)-glycine, represents a cornerstone intermediate for researchers, scientists, and drug development professionals. Its unique structural architecture, combining a protected amino acid with the N-methoxy-N-methylamide functionality, endows it with remarkable stability and predictable reactivity. This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, offering field-proven insights into its role as a powerful tool in modern organic synthesis.

The significance of this molecule lies in its ability to bridge the gap between peptide chemistry and the synthesis of complex carbonyl compounds. The Cbz group offers robust protection for the glycine nitrogen, a staple in peptide synthesis, while the Weinreb amide provides a stable, yet reactive handle for the controlled introduction of carbon nucleophiles.[1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate, which typically collapses to the desired ketone only upon acidic workup.[2][3] This controlled reactivity is the key to its widespread utility.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonym(s) | Cbz-Gly-N(OMe)Me, N-Cbz-glycine Weinreb amide | [4] |

| CAS Number | 121505-94-0 | |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | Calculated |

| Physical Form | Solid | |

| Storage Temperature | Ambient Storage | |

| Purity | Typically >95% | |

| InChI Key | NWYPLKICSHBTAJ-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process that begins with the protection of glycine, followed by the formation of the Weinreb amide.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the target Weinreb amide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-glycine (Cbz-glycine)

This initial step involves the protection of the amino group of glycine using the Schotten-Baumann reaction conditions.[5][6]

-

Dissolution: Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0 °C in an ice bath.

-

Reaction: While maintaining the temperature at 0 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise and simultaneously over a period of 30 minutes.

-

Stirring: Continue stirring the mixture for an additional hour at 0 °C, then allow it to warm to room temperature.

-

Extraction: Wash the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The desired product remains in the aqueous phase.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with cold 6 M HCl. A white precipitate of Cbz-glycine will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the Cbz-glycine product.[5]

Step 2: Synthesis of this compound

The formation of the Weinreb amide is achieved by activating the carboxylic acid of Cbz-glycine and then coupling it with N,O-dimethylhydroxylamine.[4]

-

Activation: Dissolve N-Cbz-glycine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in one portion. Stir the solution at 0 °C for 30 minutes to form the acylimidazolide intermediate.

-

Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add N-methylmorpholine (NMM) (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.

-

Coupling: Add the solution of free N,O-dimethylhydroxylamine to the activated Cbz-glycine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the unique reactivity of the Weinreb amide functionality.

Diagram of Key Reactions

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS number

An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Introduction

This compound, identified by the CAS Number 121505-94-0 , is a key intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. This compound, often referred to as Cbz-glycine Weinreb amide, provides a stable and versatile platform for the synthesis of complex peptides and other biologically active molecules. Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group for the amine, which is crucial for controlled, stepwise synthesis, and a Weinreb amide moiety (N-methoxy-N-methylamide), which allows for the mild and high-yield formation of ketones and aldehydes. This guide offers a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 121505-94-0 | |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | Calculated |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Ambient Storage | |

| InChI Key | NWYPLKICSHBTAJ-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the coupling of N-Cbz-glycine with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard amide bond formation, often facilitated by a coupling agent to activate the carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

-

Preparation: To a solution of N-Cbz-glycine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator, like hydroxybenzotriazole (HOBt, 1.2 eq).

-

Base Addition: Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure compound.

Causality in Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents is critical as the coupling agents (e.g., EDC) are moisture-sensitive and can be quenched by water, leading to poor yields.

-

Coupling Agents: EDC/HOBt is a common choice for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to a less-reactive but more selective active ester, minimizing side reactions.

-

Non-Nucleophilic Base: DIPEA is used because it is a strong enough base to deprotonate the amine hydrochloride but is sterically hindered, preventing it from acting as a nucleophile and competing with the hydroxylamine.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for synthetic chemists.

Role as a Protected Amino Acid Derivative

The primary application is as a protected form of the amino acid glycine. The Cbz group is a robust protecting group for the amine that is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the selective modification of other parts of the molecule. Carbamates, in general, are crucial structural motifs in drug design and are found in numerous FDA-approved therapeutic agents.[1]

The Weinreb Amide in Synthesis

The N-methoxy-N-methylamide, or Weinreb amide, is the key functional group for its utility. Unlike other amides, the Weinreb amide can be treated with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones in high yield. The reaction stops at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation to the methoxy group, preventing over-addition of the organometallic reagent to form a tertiary alcohol. This feature is highly advantageous in the synthesis of complex molecules where precise control over functional group transformations is necessary.[2]

Utility in PROTACs and Complex Molecule Synthesis

This compound can serve as a building block in the synthesis of more complex structures, including Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins, and linkers are a critical component of their design.[3] The ability to convert the Weinreb amide to a ketone provides a chemical handle for elaboration into various linker moieties.

Logical Flow in Synthetic Application

Caption: Application of the compound in multi-step organic synthesis.

Safety and Handling

While a specific safety data sheet for this exact compound is not detailed in the provided search results, general precautions for handling similar carbamate and amide compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][6]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]

Conclusion

This compound is a highly functionalized and valuable intermediate for chemical synthesis. Its combination of a stable amine protecting group and a versatile Weinreb amide moiety provides a reliable platform for constructing complex molecular architectures, particularly in the fields of peptide synthesis and drug discovery. A thorough understanding of its properties, synthetic routes, and handling procedures enables researchers to effectively leverage this compound in their pursuit of novel therapeutic agents and other advanced materials.

References

- tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)

- Benzyl N-(2-aminoethyl)

- Synthesis of Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} Carbamate.

- Benzyl-N-[4-(2-hydroxyethyl)

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate [myskinrecipes.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key building block in contemporary organic synthesis. This document delves into its chemical identity, a detailed and validated synthesis protocol, and its critical applications, particularly in the construction of α-amino ketones and peptidomimetics. The underlying mechanistic principles that govern its unique reactivity are explored, offering field-proven insights for its effective utilization in research and development settings.

Introduction: The Strategic Importance of a Cbz-Protected Weinreb Amide

This compound, also known as the Weinreb amide of N-Cbz-glycine, is a bifunctional molecule that marries the utility of a protected amino acid with the controlled reactivity of a Weinreb amide. The benzyloxycarbonyl (Cbz) group provides robust protection for the glycine nitrogen, a mainstay in peptide chemistry, while the N-methoxy-N-methylamide (Weinreb amide) moiety offers a unique handle for the mild and selective formation of ketones and aldehydes. This combination makes it an invaluable intermediate for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery where α-amino ketones are prevalent structural motifs.[1][2]

The strategic advantage of this reagent lies in the predictable and high-yielding conversion of the Weinreb amide to a carbonyl compound without the common problem of over-addition by organometallic reagents. This guide will provide the technical details necessary to leverage this powerful synthetic tool.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 121505-94-0 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | [3] |

| Physical Form | Reported as a gum or oil at room temperature. | [1][4] |

| Purity | Typically >95% | |

| Storage | Ambient storage is generally acceptable for short periods. For long-term storage, refrigeration is recommended to prevent degradation. | |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. | General chemical knowledge |

| InChI Key | NWYPLKICSHBTAJ-UHFFFAOYSA-N |

Representative Spectroscopic Data (of the closely related Nα-Cbz-Ala-N(OCH₃)CH₃): [1]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35-7.29 (m, 5H), 5.54-5.52 (d, br, J=8.0 Hz, 1H), 5.30 (s, 2H), 5.14-5.05 (m, 1H), 3.77 (s, 3H), 3.21 (s, 3H), 1.35-1.33 (d, J=8.0 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.5, 156.7, 136.4, 128.5, 128.0, 127.9, 66.7, 61.6, 47.1, 32.1, 18.6.

-

IR (KBr, cm⁻¹): 1650.

Synthesis of this compound

The synthesis of the title compound is reliably achieved by the coupling of N-Cbz-glycine with N,O-dimethylhydroxylamine. A number of coupling agents can be employed, with N,N'-carbonyldiimidazole (CDI) being a particularly effective choice due to its mild reaction conditions and the straightforward workup.[1][4]

Causality of Experimental Choices

The selection of CDI as the activating agent is deliberate. It reacts with the carboxylic acid of N-Cbz-glycine to form a highly reactive acylimidazolide intermediate. This intermediate is susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. The reaction is driven to completion by the formation of gaseous carbon dioxide and imidazole as byproducts, which simplifies purification. The use of N-methylmorpholine (NMM) as a mild base is to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the coupling reaction. The choice of THF and DCM as solvents is based on their ability to dissolve the reactants and their inertness under the reaction conditions.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Nα-protected amino acid Weinreb amides.[4]

Materials:

-

N-Cbz-glycine

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of N-Cbz-glycine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.5 eq.) in one portion.

-

Stir the reaction mixture at 0 °C for approximately 10-15 minutes, during which the formation of the acylimidazolide intermediate occurs.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM and neutralize it with NMM (1.1 eq.) at 0 °C.

-

Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture from step 2 at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a gum.[4] The product can be purified further by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Applications in Organic Synthesis: The Gateway to α-Amino Ketones

The primary and most powerful application of this compound is as a precursor to α-amino ketones. These motifs are crucial components of numerous biologically active molecules, including enzyme inhibitors and other therapeutic agents.[2]

The Underlying Mechanism: Preventing Over-addition

The exceptional utility of the Weinreb amide in this context stems from its reaction mechanism with organometallic reagents such as Grignard or organolithium reagents. Upon nucleophilic attack at the carbonyl carbon, a stable, five-membered tetrahedral intermediate is formed, chelated by the lithium or magnesium ion between the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup. This stability prevents the common side reaction of a second nucleophilic addition, which would lead to the formation of a tertiary alcohol. This high degree of control is the cornerstone of the Weinreb ketone synthesis.

Generalized Protocol for α-Amino Ketone Synthesis

The following is a generalized procedure for the synthesis of an N-Cbz-protected α-amino ketone from this compound.

Materials:

-

This compound

-

Organometallic reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add the organometallic reagent (e.g., a 1.0 M solution of Phenylmagnesium bromide in THF, 1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-Cbz-protected α-amino ketone.

Application Logic Diagram

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its unique combination of a protected amino acid and a Weinreb amide functionality provides a reliable and high-yielding route to α-amino ketones, which are important precursors for a wide range of biologically active molecules. The mechanistic stability of the chelated tetrahedral intermediate formed during nucleophilic addition is key to its synthetic utility, preventing over-addition and leading to clean product formation. The protocols and insights provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors.

References

- Pattabhi, V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC, 2016(4), 339-351. [Link]

- MySkinRecipes. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)

- ResearchGate. (PDF) Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]

- PubChem. Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)

- PubChem. Benzyl N-(2-aminoethyl)

- PubChem. benzyl N-[(2S)

- PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)

- PubChemLite. Benzyl n-methyl-n-(2-oxoethyl)

- MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][3][6]triazol-1-yl)-2-oxoethyl)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate IUPAC name

An In-depth Technical Guide: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Chemoselective Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate known more commonly in the field as N-Cbz-glycine Weinreb amide. We will dissect its structural features, delineate its critical role in modern organic synthesis, and provide field-proven protocols for its preparation and application. The core utility of this molecule lies in its Weinreb amide moiety, which enables the highly controlled synthesis of ketones and aldehydes from a carboxylic acid precursor by preventing the common issue of over-addition by organometallic reagents. This guide will explore the underlying mechanism of this unique reactivity, detail its synthesis, and showcase its application as a precursor to valuable α-amino ketone building blocks essential for pharmaceutical and drug development research.

Compound Identification and Physicochemical Properties

The systematic IUPAC name for this compound is benzyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate.[1][2] However, it is overwhelmingly referred to in literature and practice by its semi-systematic name, N-Cbz-glycine Weinreb amide, which highlights its origin from the amino acid glycine, the presence of a benzyloxycarbonyl (Cbz) protecting group, and the functionally critical N-methoxy-N-methylamide (Weinreb amide) group.

Structure:

Table 1: Compound Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | benzyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate | [1][2] |

| Common Name | N-Cbz-glycine Weinreb amide | [3] |

| CAS Number | 121505-94-0 | |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 268.27 g/mol | Calculated |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| Storage Temperature | Ambient |

The Weinreb Amide: A Foundation of Controlled Acylation

The defining feature of the title compound is the N-methoxy-N-methylamide, a functional group first reported by Steven M. Weinreb and Steven Nahm in 1981.[4] This "Weinreb amide" has become an indispensable tool for the synthesis of ketones and aldehydes.[5]

The Challenge of Over-Addition

A fundamental challenge in organic synthesis is the addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives like esters or acid chlorides. The initial addition forms a ketone. However, this ketone is often more reactive than the starting material, leading to a second, undesired nucleophilic attack ("over-addition") that yields a tertiary alcohol.[5]

The Weinreb Mechanism: Chelation-Stabilized Intermediate

The Weinreb amide elegantly circumvents the over-addition problem. Upon nucleophilic attack by an organometallic reagent, a tetrahedral intermediate is formed. The genius of the Weinreb amide lies in the ability of the N-methoxy oxygen to chelate the metal cation (e.g., Mg²⁺ or Li⁺) with the carbonyl oxygen. This forms a stable five-membered cyclic intermediate.[4][6] This chelated species is stable at low temperatures and does not collapse to a ketone until an acidic aqueous workup is performed.[4][5] By the time the ketone is liberated, no unreacted organometallic reagent remains, thus preventing over-addition.

Recommended Synthesis Protocol

The preparation of N-Cbz-glycine Weinreb amide is reliably achieved by coupling N-Cbz-glycine with N,O-dimethylhydroxylamine. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent provides a high-yielding and straightforward procedure that avoids the need to first convert the carboxylic acid to a more reactive acid chloride.[3]

Materials and Reagents

-

N-Benzyloxycarbonylglycine (N-Cbz-Gly-OH)

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Neutralization: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of N-methylmorpholine (NMM) dropwise to neutralize the hydrochloride salt, forming the free amine.

-

Activation: In the main reaction flask, dissolve N-Cbz-glycine in anhydrous THF and cool to 0 °C. Add one equivalent of CDI portion-wise. Stir the solution at 0 °C for approximately 15-20 minutes to form the active acylimidazolide intermediate.

-

Coupling: Add the neutralized N,O-dimethylhydroxylamine solution (from Step 1) to the activated N-Cbz-glycine solution (from Step 2).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be performed via silica gel chromatography if necessary, though this protocol often yields a product of sufficient purity for subsequent steps.[3]

Core Applications in Drug Development and Peptide Chemistry

The primary value of N-Cbz-glycine Weinreb amide is its role as a stable, isolable precursor to α-amino aldehydes and ketones, which are critical building blocks for many pharmaceuticals.[3]

Synthesis of N-Cbz-Protected α-Amino Ketones

The reaction of N-Cbz-glycine Weinreb amide with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), followed by an acidic workup, cleanly provides the corresponding N-Cbz-protected α-amino ketone in high yield.[3] These ketones are versatile intermediates used in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular targets.

Synthesis of N-Cbz-Protected α-Amino Aldehydes

Controlled reduction of the Weinreb amide can be achieved using mild hydride reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) at low temperatures selectively reduces the amide to the corresponding N-Cbz-glycinal (an α-amino aldehyde) without affecting the Cbz protecting group.[4] These aldehydes are highly valuable for reductive amination reactions and as electrophilic probes in chemical biology.

Advanced Utility

Recent research has expanded the utility of the Weinreb amide beyond its classical role. The amide functionality has been shown to act as an effective directing group in transition metal-catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds at specific locations within a molecule.[6] This emerging application further cements the Weinreb amide as a privileged and versatile functional group in modern synthesis.

Conclusion

This compound, or N-Cbz-glycine Weinreb amide, is far more than a simple protected amino acid derivative. It is a sophisticated chemical tool that provides chemists with a reliable and high-fidelity method for carbon-carbon bond formation. Its ability to generate ketones and aldehydes cleanly by preventing over-addition makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward synthesis and robust reactivity profile ensure that it will remain a staple in the synthetic chemist's toolbox for years to come.

References

- Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Reaction Page. [Link]

- SupremeScience. (2013).

- O'Duill, M., & Engle, K. (2017).

- Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

- Prasanth, K., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole and their in silico studies. ARKIVOC, 2016(iv), 339-351. [Link]

- Wikipedia contributors. (2023). Benzyl carbamate. Wikipedia, The Free Encyclopedia. [Link]

- PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. PubChem Compound Summary for CID 273350. [Link]

- PubChem. Benzyl N-(2-aminoethyl)carbamate. PubChem Compound Summary for CID 2794257. [Link]

- AAPPTec. Planning a Peptide Synthesis. Technical Article. [Link]

Sources

- 1. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | C16H20N6O4 | CID 273350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

This compound is a key synthetic intermediate, valued for its unique combination of a protected amino acid and a specialized amide functionality. Known more descriptively as the Weinreb amide of N-carboxybenzyl (Cbz)-protected glycine, this compound provides a stable yet reactive handle for the precise construction of complex organic molecules. Its structure is purpose-built for multi-step synthesis, particularly in the fields of medicinal chemistry and drug development, where controlled carbon-carbon bond formation is paramount.

The core utility of this molecule stems from the N-methoxy-N-methylamide, or "Weinreb amide," moiety. Discovered in 1981, this functional group serves as a superior precursor for the synthesis of aldehydes and ketones.[1] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, Weinreb amides react cleanly with organometallic reagents to deliver the desired ketone without the common side reaction of over-addition to form a tertiary alcohol.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[1]

This guide offers a comprehensive examination of this compound, detailing its chemical properties, synthesis, mechanistic underpinnings, and applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, characterization, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | Benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | PubChem |

| Synonyms | Cbz-Gly-Weinreb amide, N-Cbz-glycine Weinreb amide | General |

| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem |

| Molecular Weight | 252.27 g/mol | PubChem |

| CAS Number | 88636-11-7 | PubChem |

| Appearance | Typically a gum or solid | [2] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Molecular Structure and Functional Group Analysis

The efficacy of this compound as a synthetic tool is a direct result of its distinct molecular architecture. Each functional group plays a specific and critical role.

Caption: Molecular structure of this compound.

-

Benzyl Carbamate (Cbz) Group : This is one of the most common amine protecting groups in peptide synthesis.[4] Its role is to prevent the nitrogen of the glycine backbone from undergoing unwanted reactions, such as self-condensation, during the activation and coupling steps. The Cbz group is stable to a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenation.

-

Glycine Backbone : As the simplest amino acid, the glycine residue provides the core structure connecting the protecting group to the reactive amide.

-

Weinreb Amide (N-methoxy-N-methylamide) : This is the key functional group for synthetic transformations. It is stable enough to withstand various reaction conditions, yet it is specifically designed to react with strong nucleophiles like organometallic reagents or be reduced by hydrides to form aldehydes.[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-protected amino Weinreb amides is a well-established and efficient process.[2] The procedure involves the activation of the carboxylic acid of Cbz-glycine, followed by coupling with N,O-dimethylhydroxylamine.

Experimental Protocol

Objective: To synthesize this compound from N-Cbz-glycine.

Materials:

-

N-Cbz-glycine

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: Dissolve N-Cbz-glycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 15-20 minutes. The formation of the acyl-imidazolide intermediate is typically observed.

-

Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Neutralize the suspension by adding N-Methylmorpholine (NMM) (1.2 eq) dropwise at 0 °C.

-

Coupling: Add the neutralized N,O-dimethylhydroxylamine solution from step 3 to the activated Cbz-glycine solution from step 2 at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC). This typically takes 2-4 hours.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the product by silica gel column chromatography to obtain this compound as a pure compound.[2]

Causality and Rationale

-

Choice of Coupling Agent (CDI): CDI is an excellent choice for activating carboxylic acids. It reacts to form a highly reactive N-acylimidazolide intermediate. The byproducts of the coupling reaction are imidazole and carbon dioxide, which are easily removed, simplifying the purification process.[2] Other reagents like DCC or T3P can also be used, but CDI offers a clean and efficient pathway.[1][2]

-

Temperature Control: The initial activation and coupling are performed at 0 °C to minimize side reactions and prevent potential racemization if a chiral amino acid were used.

-

Neutralization of Amine Salt: N,O-dimethylhydroxylamine is commercially available as a stable hydrochloride salt. It must be neutralized to the free amine in situ using a non-nucleophilic base like NMM to participate in the coupling reaction.

Caption: General workflow for the synthesis of the target Weinreb amide.

Reactivity and Application in Synthesis

The primary value of this compound lies in the predictable and clean reactivity of its Weinreb amide group.

Mechanism of Ketone Synthesis

When a Weinreb amide is treated with an organometallic reagent (e.g., a Grignard reagent, R-MgBr), the nucleophilic carbon attacks the amide carbonyl. This forms a five-membered chelated tetrahedral intermediate stabilized by the magnesium ion coordinating with both the methoxy oxygen and the carbonyl oxygen. This intermediate is stable at low temperatures and does not collapse to a ketone until an aqueous acidic workup is performed. This stability prevents the common problem of a second equivalent of the organometallic reagent attacking the newly formed ketone.[1]

Caption: Reaction pathway of a Weinreb amide to a ketone.

-

Reduction to Aldehydes: Similarly, reaction with a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures will reduce the Weinreb amide to the corresponding aldehyde, again via a stable intermediate that prevents over-reduction to the alcohol.[5]

This controlled reactivity makes the title compound an ideal precursor for creating α-amino ketones and aldehydes, which are crucial building blocks for enzyme inhibitors, peptidomimetics, and other complex, biologically active molecules.[2][6]

Analytical Characterization

Confirming the identity and purity of the synthesized product is essential. The following techniques are standard:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of hydrogen atoms. Expected signals include singlets for the N-CH₃ and O-CH₃ groups of the Weinreb amide, a characteristic signal for the glycine CH₂, signals for the benzylic CH₂ of the Cbz group, and aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom, including the distinct carbonyl carbons of the carbamate and the Weinreb amide.

-

IR (Infrared) Spectroscopy: Used to identify functional groups. Strong absorption bands corresponding to the C=O stretching frequencies of the amide and carbamate groups (typically in the 1650-1750 cm⁻¹ range) would be expected.

-

HRMS (High-Resolution Mass Spectrometry): Provides an extremely accurate mass measurement, which is used to confirm the molecular formula of the compound.

Safety and Handling

While a specific safety data sheet for this exact compound is not universally available, data from structurally related carbamates can inform safe handling practices.[7][8]

| Safety Aspect | Recommendation | Rationale & References |

| Personal Protective Equipment (PPE) | Wear safety glasses, nitrile gloves, and a lab coat. | To prevent skin and eye contact. Carbamates can be irritants.[9][10] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. | To prevent respiratory irritation.[7][8] |

| Storage | Store in a tightly sealed container in a cool, dry place. | The compound is stable under normal conditions but should be protected from moisture.[7] |

| In case of Exposure | Skin: Wash with soap and water. Eyes: Rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | Standard first-aid for chemical exposure.[7][8] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | To avoid hazardous reactions.[7] |

Conclusion

This compound is more than just a chemical compound; it is a precisely engineered tool for synthetic chemists. By combining a robust amine protecting group with the uniquely stable and reactive Weinreb amide, it provides a reliable and versatile platform for constructing complex molecular architectures. Its ability to serve as a precursor to α-amino aldehydes and ketones makes it an invaluable intermediate in the synthesis of peptides, peptidomimetics, and potential therapeutic agents, underscoring its importance in modern drug discovery and development.

References

- BLDpharm. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)

- Mahdavi, M., & Saeedi, M. (2018).

- Fisher Scientific. (2009).

- Carl ROTH. (2012).

- Pattabhi, V., & G., S. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar.

- AAPPTEC. Peptide Synthesis Resins.

- MySkinRecipes. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)

- PubChem. Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)

- Pfaltz & Bauer.

- Apollo Scientific. (2023).

- Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- MedChemExpress. Benzyl (2-(2-aminoethoxy)ethyl)

- Wikipedia.

- TargetMol. Benzyl methyl(2-(methylamino)ethyl)

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Cornerstone of Modern Synthesis: A Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Abstract

This in-depth technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key synthetic intermediate at the intersection of peptide chemistry and modern carbon-carbon bond-forming reactions. While not a landmark discovery in itself, its existence and utility are a direct consequence of two pivotal developments in organic synthesis: the introduction of the Carboxybenzyl (Cbz) protecting group and the advent of the Weinreb amide. This guide will delve into the historical context that necessitated the development of such reagents, provide detailed synthetic protocols, and explore the downstream applications that make this molecule a valuable tool for researchers, scientists, and drug development professionals. We will examine the causality behind the experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.

Introduction: A Tale of Two Chemistries

The story of this compound is fundamentally a story of control. In the early 20th century, the burgeoning field of peptide chemistry was hampered by the challenge of selectively forming amide bonds without uncontrolled polymerization. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the Carboxybenzyl (Cbz or Z) protecting group, a discovery that revolutionized the field and enabled the stepwise synthesis of peptides with defined sequences.[1][2] The Cbz group, stable under a variety of conditions but readily removable by catalytic hydrogenation, provided the necessary control to unmask the amine nucleophile at the desired stage of a synthesis.

Decades later, in 1981, Steven M. Weinreb and Steven Nahm reported a novel method for the synthesis of ketones from carboxylic acid derivatives that circumvented the persistent problem of over-addition by organometallic reagents.[3] Their introduction of the N-methoxy-N-methylamide, now famously known as the Weinreb amide, provided a stable tetrahedral intermediate upon nucleophilic attack, which resisted collapse and a second addition, thereby cleanly affording the desired ketone or, upon reduction, an aldehyde.[3][4][5][6]

This compound, the N-methoxy-N-methylamide of Cbz-protected glycine, represents the convergence of these two powerful technologies. It is a stable, crystalline solid that serves as a versatile building block for the synthesis of a variety of important molecular scaffolds, particularly α-amino ketones and aldehydes.

The Genesis of a Reagent: Synthesis and Mechanistic Considerations

The preparation of this compound leverages the principles of peptide coupling chemistry. The core transformation is the formation of an amide bond between the carboxylic acid of N-Cbz-glycine and N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this purpose, each with its own mechanistic nuances and practical considerations.

Recommended Synthetic Protocol: CDI-Mediated Coupling

One of the most efficient and straightforward methods for the synthesis of N-protected amino Weinreb amides involves the use of N,N'-Carbonyldiimidazole (CDI) as a coupling agent.[2][7] This reagent activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which then readily undergoes nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

N-Cbz-glycine (1.0 eq)

-

N,N'-Carbonyldiimidazole (CDI) (1.05 eq)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Cbz-glycine (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add CDI (1.05 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes. The formation of the acylimidazolide can be monitored by the evolution of CO₂ gas.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add N-Methylmorpholine (NMM) (1.1 eq) to the suspension to neutralize the hydrochloride salt, forming the free amine.

-

Add the solution of free N,O-dimethylhydroxylamine in DCM to the activated N-Cbz-glycine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound. While some reports indicate the product can be a gum, careful purification may yield a solid.[2][7]

-

Alternative Synthetic Routes

While the CDI-mediated protocol is highly effective, other coupling reagents can also be utilized for the synthesis of Weinreb amides. These include:

-

Propylphosphonic Anhydride (T3P®): This reagent, in combination with a base such as N,N-diisopropylethylamine (DIPEA) or DBU, provides a powerful and often high-yielding method for amide bond formation, including the synthesis of Cbz-protected Weinreb amides.[1]

-

Acid Chloride Formation: Conversion of N-Cbz-glycine to its acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine, is another viable route. However, this method can sometimes be less compatible with sensitive functional groups.[2]

The choice of synthetic route often depends on factors such as substrate scope, scale of the reaction, and the availability and cost of reagents.

Visualization of the Synthetic Workflow

Figure 1. Synthetic workflow for this compound.

The Utility of this compound in Synthesis

The true value of this reagent lies in its ability to serve as a stable yet reactive precursor to Cbz-protected α-amino aldehydes and ketones. These motifs are of significant interest in medicinal chemistry and natural product synthesis.

Synthesis of Cbz-Protected α-Amino Aldehydes

The reduction of Weinreb amides to aldehydes is a highly efficient and selective transformation. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be employed. The stability of the tetrahedral intermediate prevents over-reduction to the corresponding alcohol, a common side reaction with other carboxylic acid derivatives.[5][6]

Representative Protocol: Reduction to N-Cbz-glycinal

-

Materials:

-

This compound (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Slowly add the LiAlH₄ solution to the Weinreb amide solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the careful addition of Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-glycinal.

-

The aldehyde is often used immediately in the next step due to its potential instability.

-

Synthesis of Cbz-Protected α-Amino Ketones

The reaction of Weinreb amides with organometallic reagents, such as Grignard reagents or organolithiums, provides a direct and high-yielding route to ketones.[3][4][6] This transformation is a cornerstone of the Weinreb ketone synthesis.

Representative Protocol: Reaction with a Grignard Reagent

-

Materials:

-

This compound (1.0 eq)

-

Organomagnesium halide (e.g., Phenylmagnesium bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 eq) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the corresponding α-amino ketone.

-

Downstream Synthetic Applications

The resulting Cbz-protected α-amino aldehydes and ketones are versatile intermediates for a wide range of synthetic transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions to form α,β-unsaturated amino esters.

-

Reductive amination to generate 1,2-diamines.

-

Aldol and Mannich reactions to construct more complex carbon skeletons.

-

Asymmetric synthesis , where the Cbz-protected amino aldehyde or ketone can be used as a chiral building block.

Visualization of Downstream Transformations

Figure 2. Key transformations of this compound.

Quantitative Data Summary

| Compound | Starting Material | Coupling Reagent | Yield (%) | Physical State | Reference |

| This compound | N-Cbz-glycine | CDI | 88 | Gum | [2][7] |

| N-Fmoc-L-Phe-N(OCH₃)CH₃ | N-Fmoc-L-Phe-OH | CDI | 89 | Solid (mp 130°C) | [2][7] |

| N-Cbz-L-Ala-N(OCH₃)CH₃ | N-Cbz-L-Ala-OH | CDI | 86 | Solid (mp 110°C) | [2][7] |

Conclusion

This compound stands as a testament to the power of combining fundamental discoveries in organic synthesis. By marrying the control of the Cbz protecting group with the selectivity of the Weinreb amide, chemists have at their disposal a robust and versatile building block for the construction of valuable α-amino carbonyl compounds. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to confidently synthesize and utilize this important reagent in their own synthetic endeavors, from academic research to industrial drug development.

References

- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. (2019).

- Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. (2016). ARKIVOC, 2016(4), 339-351.

- Recent Developments in Weinreb Synthesis and their Applications. (2019). Current Organic Synthesis, 16(6), 840-864.

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. (2015). RSC Advances, 5(10), 7129-7133.

- (PDF) Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. (2016).

- Benzyl (S)-2-{[methoxy(methyl)

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Weinreb ketone synthesis. Wikipedia.

- n-alpha-cbz-glycine n-methoxy-n-methylamide. Echemi.

- benzyl methyl(2-oxoethyl)

- benzyl methyl(2-oxoethyl)

- 107201-33-2 | benzyl methyl(2-oxoethyl)carbamate.

- Converting Amides to Aldehydes and Ketones. Chemistry Steps.

- (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][2][8]triazol-1-yl)-2-oxoethyl)amino].

- (PDF) Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.

- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.

- CAS 2566-19-0: N-cbz-gly-gly. CymitQuimica.

- Benzyloxycarbonylglycine. PubChem.

- Weinreb Ketone Synthesis. Tokyo Chemical Industry Co., Ltd.

- CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.

- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.

- Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- Certific

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate mechanism of action

An In-Depth Technical Guide on the Synthetic Utility and Reaction Mechanism of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Abstract

This compound, also known as N-Cbz-glycine Weinreb amide, is not a pharmacologically active agent but rather a sophisticated and highly valuable intermediate in modern organic synthesis. Its "mechanism of action" is not biological but chemical; it lies in its unique reactivity as a stable and versatile electrophile. This guide provides an in-depth analysis of the molecule's structure, the principles governing its reactivity, its applications in the synthesis of complex molecular architectures, and detailed protocols for its use. It is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates to achieve their molecular targets.

Deconstructing the Molecular Architecture

The utility of this compound stems from the synergistic interplay of its two primary functional groups: the N-benzyloxycarbonyl (Cbz) protecting group and the N-methoxy-N-methylamide (Weinreb amide).

-

The Weinreb Amide: Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb amide is a powerful functional group for the synthesis of ketones and aldehydes.[1] Its key feature is its reaction with organometallic nucleophiles to form a stable, chelated tetrahedral intermediate.[2] This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in an alcohol.[1]

-

The Cbz Protecting Group: The benzyloxycarbonyl group (Cbz or Z) is a classic and widely used protecting group for amines.[3] Introduced by Bergmann and Zervas in the 1930s, it transforms a nucleophilic amine into a neutral carbamate, rendering it inert to many reaction conditions, particularly those involving bases and other nucleophiles.[3] It is prized for its stability and its selective removal by catalytic hydrogenation, which is orthogonal to many other protecting groups.[4]

This molecule is, therefore, a Cbz-protected glycine amino acid, activated as a Weinreb amide, ready for precise synthetic transformations.

Molecular Properties

| Property | Value | Reference |

| CAS Number | 121505-94-0 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [5] |

| Molar Mass | 252.27 g/mol | - |

| Appearance | Solid | [5] |

| Synonyms | N-Cbz-glycine Weinreb amide, N-Benzyloxycarbonyl-N'-methoxy-N'-methylglycinamide | [6] |

The Core Mechanism of Action: A Tale of a Stable Intermediate

The primary "action" of this compound is its participation in nucleophilic acyl substitution. The Weinreb amide moiety is the reactive center. When treated with strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), it undergoes a predictable and high-yield transformation into a ketone.

The mechanism proceeds as follows:

-